molecular formula C11H15NO2 B14019087 Diethyl phenylcarbonimidate CAS No. 6263-08-7

Diethyl phenylcarbonimidate

Cat. No.: B14019087
CAS No.: 6263-08-7
M. Wt: 193.24 g/mol
InChI Key: OMDKPTXUTJNQGD-UHFFFAOYSA-N
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Description

1,1-diethoxy-N-phenyl-methanimine is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It is characterized by the presence of an imine group (C=N) bonded to a phenyl group and two ethoxy groups. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

1,1-diethoxy-N-phenyl-methanimine can be synthesized through several methods. One common synthetic route involves the reaction of aniline with diethyl carbonate in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1-diethoxy-N-phenyl-methanimine undergoes various chemical reactions, including:

Scientific Research Applications

1,1-diethoxy-N-phenyl-methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-diethoxy-N-phenyl-methanimine involves its interaction with specific molecular targets. The imine group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

1,1-diethoxy-N-phenyl-methanimine can be compared with similar compounds such as:

    1,1-dimethoxy-N-phenyl-methanimine: Similar structure but with methoxy groups instead of ethoxy groups.

    1,1-diethoxy-N-methyl-methanimine: Similar structure but with a methyl group instead of a phenyl group.

    1,1-diethoxy-N-phenyl-ethanimine: Similar structure but with an ethanimine group instead of a methanimine group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Properties

CAS No.

6263-08-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1,1-diethoxy-N-phenylmethanimine

InChI

InChI=1S/C11H15NO2/c1-3-13-11(14-4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

OMDKPTXUTJNQGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC1=CC=CC=C1)OCC

Origin of Product

United States

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